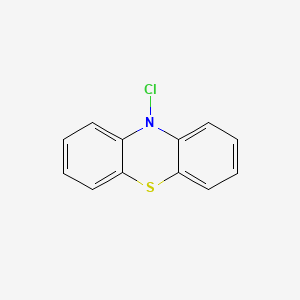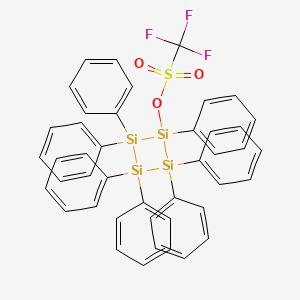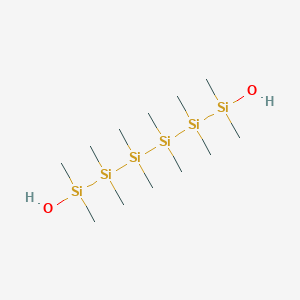![molecular formula C19H23NSi B15163254 (2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine CAS No. 193632-56-3](/img/structure/B15163254.png)
(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine: is a chiral aziridine compound characterized by the presence of two phenyl groups and a trimethylsilyl-substituted ethenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and utility in organic synthesis. The stereochemistry of this compound, denoted by (2S,3R), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate precursors, such as diphenylmethane and trimethylsilylacetylene.
Formation of Aziridine Ring: The key step involves the formation of the aziridine ring through a cyclization reaction. This can be achieved using reagents like chloramine-T or other nitrogen sources under basic conditions.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced via a hydrosilylation reaction, where trimethylsilylacetylene is added to the aziridine intermediate in the presence of a suitable catalyst, such as a platinum or rhodium complex.
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines or other oxidized derivatives.
Reduction: Reduction of the aziridine ring can yield amines or other reduced products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxaziridines, N-oxides.
Reduction: Amines, secondary amines.
Substitution: Various substituted aziridines or derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis, where it can act as a chiral ligand or catalyst.
Biology and Medicine:
Drug Development: The compound’s unique structure and reactivity make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological processes involving nitrogen-containing heterocycles.
Industry:
Material Science: The compound’s reactivity and functional groups make it useful in the development of new materials, such as polymers or coatings with specific properties.
Mécanisme D'action
The mechanism of action of (2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine involves its interaction with molecular targets through its aziridine ring and functional groups. The aziridine ring can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophiles or electrophiles. The trimethylsilyl group can stabilize these intermediates, influencing the compound’s reactivity and selectivity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of enzymes by forming covalent bonds with active site residues.
Receptors: It can interact with receptors, altering their conformation and activity, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
(2S,3R)-1,2-Diphenylaziridine: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
(2S,3R)-1,2-Diphenyl-3-ethenylaziridine: Similar structure but without the trimethylsilyl group, affecting its stability and reactivity.
(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)propyl]aziridine: Contains a propyl group instead of an ethenyl group, leading to different steric and electronic effects.
Uniqueness: The presence of the trimethylsilyl group in (2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine imparts unique steric and electronic properties, enhancing its stability and reactivity compared to similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.
Propriétés
Numéro CAS |
193632-56-3 |
|---|---|
Formule moléculaire |
C19H23NSi |
Poids moléculaire |
293.5 g/mol |
Nom IUPAC |
2-[(2R,3S)-1,3-diphenylaziridin-2-yl]ethenyl-trimethylsilane |
InChI |
InChI=1S/C19H23NSi/c1-21(2,3)15-14-18-19(16-10-6-4-7-11-16)20(18)17-12-8-5-9-13-17/h4-15,18-19H,1-3H3/t18-,19+,20?/m1/s1 |
Clé InChI |
HLLAFONQZFYMLZ-LFPSWIHMSA-N |
SMILES isomérique |
C[Si](C)(C)C=C[C@@H]1[C@@H](N1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C[Si](C)(C)C=CC1C(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


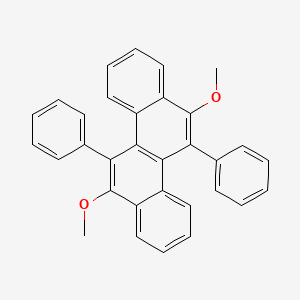

![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
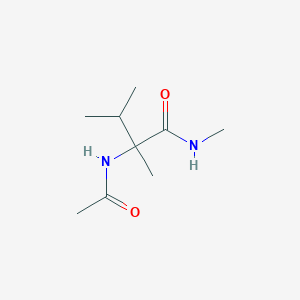

![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
